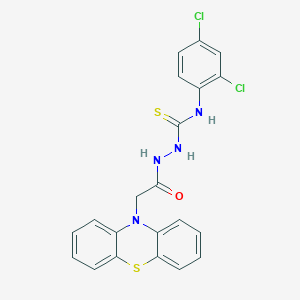
N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide, also known as DPPH or DPPH-PTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenothiazine, which is a heterocyclic compound that has been used in a variety of medicinal and pharmaceutical applications. DPPH-PTZ has been shown to have a range of biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of oxidative stress. The compound has been shown to interact with a variety of cellular targets, including enzymes and receptors, and may modulate a range of signaling pathways.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential applications in the treatment of cancer. Additionally, N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ in lab experiments is its relatively low toxicity and high stability. The compound is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one of the limitations of using N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ. One area of interest is the development of new drugs based on the compound's antioxidant and anticancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthesis methods for N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ that could improve yields and purity.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ involves the reaction of 2,4-dichlorobenzaldehyde with hydrazinecarbothioamide in the presence of acetic acid. The resulting product is then reacted with 10H-phenothiazine-10-carboxylic acid to form N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ. This synthesis method has been optimized for high yields and purity and has been extensively studied in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. The compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, N-(2,4-dichlorophenyl)-2-(10H-phenothiazin-10-ylacetyl)hydrazinecarbothioamide-PTZ has been shown to have anti-inflammatory and anticancer properties, making it a promising compound for the development of new drugs.
Eigenschaften
Molekularformel |
C21H16Cl2N4OS2 |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-3-[(2-phenothiazin-10-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C21H16Cl2N4OS2/c22-13-9-10-15(14(23)11-13)24-21(29)26-25-20(28)12-27-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)27/h1-11H,12H2,(H,25,28)(H2,24,26,29) |
InChI-Schlüssel |
VQDFHPREYWTVSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NNC(=S)NC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NNC(=S)NC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B292894.png)
![1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B292896.png)
![1-[10-Amino-8-(furan-2-yl)-6-methyl-4-phenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl]ethanone](/img/structure/B292899.png)
![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(4-chlorophenyl)methanone](/img/structure/B292900.png)
![(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292901.png)
![4-(4-methoxyphenyl)-3-methyl-6-(2-oxopropoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292903.png)
![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)
![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)
